
Hexocyclium Iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexocyclium Iodide is a muscarinic acetylcholine receptor antagonist. It was primarily used in the treatment of gastrointestinal disorders such as gastric ulcers and diarrhea. The compound was marketed under the tradename Tral by Abbvie Inc., but its use has been largely discontinued due to the advent of more effective treatments with fewer side effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hexocyclium Iodide involves the reaction of 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium with iodine. The reaction typically occurs under controlled conditions to ensure the formation of the desired iodide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to maximize yield and purity. The use of advanced purification techniques ensures the removal of any impurities .
化学反应分析
Types of Reactions: Hexocyclium Iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction Reactions: this compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate.
Reduction Reactions: Can involve reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different iodide derivatives .
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying muscarinic receptor antagonists.
Biology: Investigated for its effects on gastrointestinal motility and gastric acid secretion.
Medicine: Explored for its potential therapeutic applications in treating gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug research .
作用机制
Hexocyclium Iodide exerts its effects by binding to and inhibiting muscarinic acetylcholine receptors. This inhibition decreases gastric acid secretion by preventing the activation of M3 receptors on parietal cells, which in turn reduces gastrointestinal motility. The compound also binds to other muscarinic receptor types, producing typical anti-muscarinic side effects .
相似化合物的比较
Atropine: Another muscarinic receptor antagonist used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Hyoscyamine: Utilized for its antispasmodic properties in treating gastrointestinal disorders.
Uniqueness: Hexocyclium Iodide is unique in its specific binding affinity and selectivity for muscarinic receptors, which makes it particularly effective in reducing gastric acid secretion and gastrointestinal motility. its use has declined due to the availability of more effective treatments with fewer side effects .
属性
分子式 |
C20H33IN2O |
|---|---|
分子量 |
444.4 g/mol |
IUPAC 名称 |
1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;iodide |
InChI |
InChI=1S/C20H33N2O.HI/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
LRKQQAXQIJYDOB-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
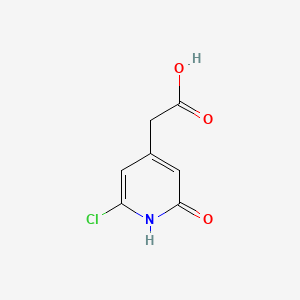

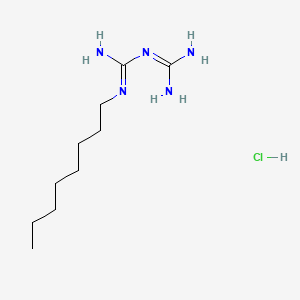
![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)

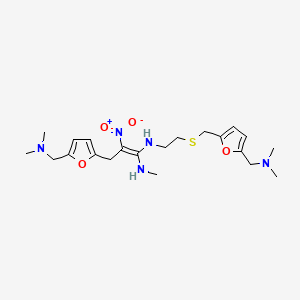
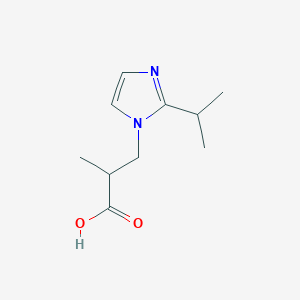
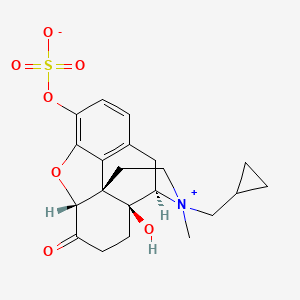
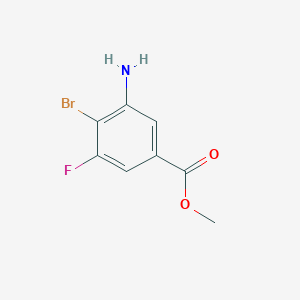
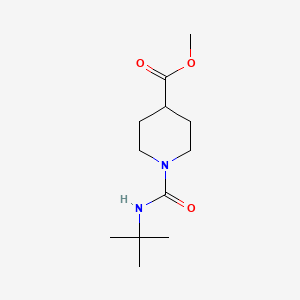

![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
